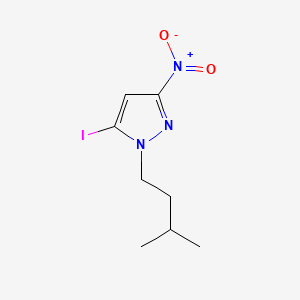
5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-(3-méthylbutyl)-3-nitro-1H-pyrazole est un composé chimique de formule moléculaire C8H13IN2O2. Il s'agit d'un dérivé du pyrazole, un composé hétérocyclique à cinq chaînons contenant deux atomes d'azote. La présence d'iode et de groupes nitro dans sa structure en fait un composé intéressant dans divers domaines de la recherche chimique et biologique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-iodo-1-(3-méthylbutyl)-3-nitro-1H-pyrazole implique généralement l'iodation d'un précurseur du pyrazole suivie de l'introduction du groupe nitro. Une méthode courante comprend la réaction du 1-(3-méthylbutyl)-3-nitro-1H-pyrazole avec de l'iode en présence d'un agent oxydant approprié. La réaction est généralement réalisée dans un solvant organique tel que l'acétonitrile ou le dichlorométhane sous reflux.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. Le choix des réactifs et des solvants, ainsi que l'optimisation des conditions réactionnelles, sont essentiels pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
5-Iodo-1-(3-méthylbutyl)-3-nitro-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions de réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur ou d'hydrure métallique.
Réactions d'oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la chaîne latérale méthylbutyle, conduisant à la formation d'acides carboxyliques ou d'aldéhydes.
Réactifs et conditions courantes
Substitution : Nucléophiles comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants polaires.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) ou l'oxyde de platine (PtO2) avec de l'hydrogène gazeux.
Oxydation : Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Principaux produits
Substitution : Formation de dérivés avec différents groupes fonctionnels remplaçant l'atome d'iode.
Réduction : Formation de 5-amino-1-(3-méthylbutyl)-3-nitro-1H-pyrazole.
Oxydation : Formation d'acides carboxyliques ou d'aldéhydes à partir de l'oxydation de la chaîne latérale.
Applications De Recherche Scientifique
5-Iodo-1-(3-méthylbutyl)-3-nitro-1H-pyrazole a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier comme composé de tête pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits agrochimiques et pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 5-iodo-1-(3-méthylbutyl)-3-nitro-1H-pyrazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec des composants cellulaires, conduisant à divers effets biologiques. L'atome d'iode peut également participer à des liaisons halogènes, influençant l'affinité de liaison du composé à ses cibles.
Mécanisme D'action
The mechanism of action of 5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Iodo-1-(3-méthylbutyl)-1H-pyrazole
- 5-Nitro-1-(3-méthylbutyl)-1H-pyrazole
- 5-Iodo-1-(3-méthylbutyl)-3-amino-1H-pyrazole
Unicité
5-Iodo-1-(3-méthylbutyl)-3-nitro-1H-pyrazole est unique en raison de la présence à la fois d'iode et de groupes nitro, qui confèrent une réactivité chimique et une activité biologique distinctes
Propriétés
Formule moléculaire |
C8H12IN3O2 |
|---|---|
Poids moléculaire |
309.10 g/mol |
Nom IUPAC |
5-iodo-1-(3-methylbutyl)-3-nitropyrazole |
InChI |
InChI=1S/C8H12IN3O2/c1-6(2)3-4-11-7(9)5-8(10-11)12(13)14/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MZZIYUJOYUXJBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C(=CC(=N1)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)
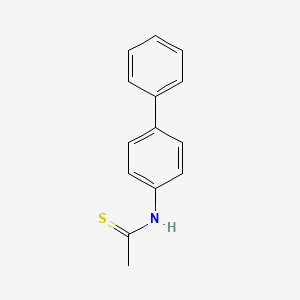

![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B12466412.png)
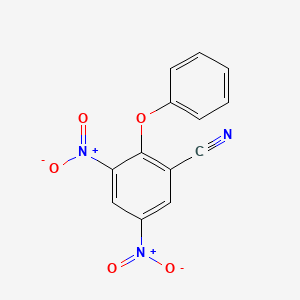


![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)
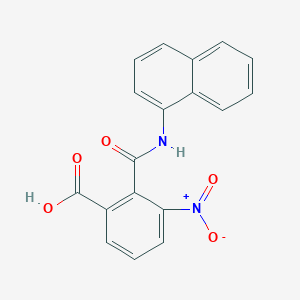

![Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
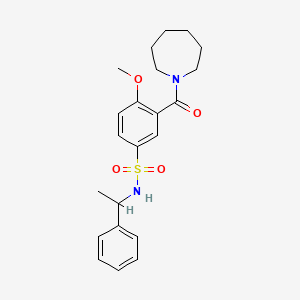
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12466473.png)
